molecular formula C23H19N3O2 B287367 N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287367
M. Wt: 369.4 g/mol
InChI Key: UZSZIQOQRCHZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and pain. N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase, which are enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Studies have also shown that N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for use in laboratory experiments, including its potent anti-inflammatory and analgesic effects, as well as its neuroprotective and anti-cancer properties. However, one limitation of N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, including its potential use as a therapeutic agent for various inflammatory and neurodegenerative diseases, as well as its potential use in cancer treatment. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, as well as its potential side effects and toxicity in vivo. Additionally, the development of more efficient synthesis methods for N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide could facilitate its use in future research and clinical applications.

Synthesis Methods

N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with diphenylpyrazole in the presence of a base. The resulting product is then treated with ammonia to obtain N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. Other methods involve the reaction of 2-methoxyphenyl hydrazine with diphenylacetonitrile in the presence of a catalyst.

Scientific Research Applications

N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. Studies have shown that N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

properties

Product Name

N-(2-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-28-21-15-9-8-14-20(21)25-23(27)19-16-24-26(18-12-6-3-7-13-18)22(19)17-10-4-2-5-11-17/h2-16H,1H3,(H,25,27)

InChI Key

UZSZIQOQRCHZND-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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